N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy groups at the 4- and 5-positions of the benzamide core, and an iodophenyl substituent at the N-position.
Properties
IUPAC Name |
N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCBELGJSFVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361967 | |
| Record name | ST50716494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61212-68-8 | |
| Record name | ST50716494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the iodination of a precursor compound followed by nitration and amidation reactions. One common method involves the iodination of 4-aminophenol to produce 4-iodophenol, which is then subjected to nitration to introduce the nitro group. The resulting compound is then reacted with 4,5-dimethoxybenzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed coupling reactions can be employed to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and copper catalysts.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include different oxidation states of the nitro group, such as nitroso or hydroxylamine derivatives.
Scientific Research Applications
N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogen and Functional Group Variations
N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide (Y032-0183)
- Structural Differences : Replaces the 4-iodophenyl group with a 4-chloro-2,5-dimethoxyphenyl moiety.
- The additional methoxy group at the 2-position may alter electronic properties, affecting π-π stacking or hydrogen bonding .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structural Differences : Features a bromo substituent on the benzamide core and a nitro group at the 2-position of the phenyl ring.
- Crystallographic Data : The asymmetric unit contains two molecules (A and B), with distinct torsion angles due to steric interactions between bromine and nitro groups. This contrasts with the iodine-containing target compound, where larger atomic radius may exacerbate steric clashes .
3,4,5-Tris(dodecyloxy)-N-(4-iodophenyl)benzamide
- Structural Differences : Contains long alkoxy chains (dodecyloxy) instead of methoxy and nitro groups.
- Synthesis and Solubility: Prepared via Sonogashira coupling, this compound exhibits high solubility in chloroform, attributed to the flexible alkyl chains. The absence of a nitro group reduces electron deficiency, impacting charge transport properties in materials applications .
Halogen-Specific Trends in Reactivity and Bioactivity
Data Tables: Comparative Properties
Table 2: Halogen Impact on Bioactivity (Maleimide Series)
| Compound | Halogen | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| N-(4-fluorophenyl)maleimide | F | 5.18 | MGL |
| N-(4-chlorophenyl)maleimide | Cl | 7.24 | MGL |
| N-(4-bromophenyl)maleimide | Br | 4.37 | MGL |
| N-(4-iodophenyl)maleimide | I | 4.34 | MGL |
Data adapted from ; MGL = Monoacylglycerol Lipase
Key Research Findings
Steric vs. Electronic Effects : While iodine’s large atomic radius complicates synthesis (e.g., lower yields in tris-iodinated compounds), its electron-withdrawing nature may enhance stability in nitrobenzamide derivatives .
Methoxy Group Positioning : The 4,5-dimethoxy configuration in the target compound likely improves planarization of the benzamide core compared to 2,5-dimethoxy analogs, influencing crystallinity and optoelectronic properties .
Halogen-Independent Bioactivity : In maleimides, inhibitory potency remains consistent across halogens, suggesting that iodine’s role in the target compound may be structural (e.g., radiolabeling) rather than functional in enzyme interactions .
Biological Activity
N-(4-Iodophenyl)-4,5-dimethoxy-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the following molecular formula: CHI NO. Its structure features an iodophenyl group, which is known to influence the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Properties : The compound exhibits activity against various microbial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, likely through pathways involving caspase activation and mitochondrial disruption.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Bacterial Growth : It may interfere with the biosynthesis of essential bacterial components, such as cell wall peptidoglycan.
- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways leading to cell death.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Bromophenyl)-4,5-Dimethoxy-2-Nitrobenzamide | Bromine instead of iodine | Different reactivity due to bromine's properties |
| N-(4-Chlorophenyl)-4,5-Dimethoxy-2-Nitrobenzamide | Chlorine substitution | Variations in biological activity due to chlorine presence |
| N-(2-Iodophenyl)-4-Nitrobenzamide | Lacks methoxy groups | Simpler structure may influence reactivity |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted on various microbial strains demonstrated that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for several pathogens, showcasing its potential as a therapeutic agent against infections.
-
Cancer Cell Studies :
- In vitro studies revealed that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential. These findings support its exploration as a chemotherapeutic agent.
-
Supramolecular Structures :
- Research into the crystallization and supramolecular interactions of similar compounds highlighted the importance of hydrogen bonding and halogen interactions in determining biological properties. Such studies provide insights into how structural variations can affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
